1H-Furo[2,3-G]indazole can be sourced from PubChem and various chemical databases where it is cataloged under the identifier 57174-47-7. It is primarily classified as a heterocyclic compound due to the presence of multiple rings containing different elements (carbon, nitrogen, and oxygen) within its structure. The compound's unique structure allows it to participate in diverse chemical reactions and biological interactions.
The synthesis of 1H-Furo[2,3-G]indazole typically involves cyclization reactions of suitable precursors. One common synthetic route includes the use of ortho-substituted benzylidenehydrazine and ortho-substituted benzaldehyde as starting materials. The following methods are notable for their efficiency:
These synthetic routes highlight the versatility and adaptability of 1H-Furo[2,3-G]indazole production in laboratory settings.
The molecular structure of 1H-Furo[2,3-G]indazole features a fused bicyclic system comprising a furan ring (a five-membered aromatic ring containing oxygen) and an indazole moiety (a five-membered ring containing two nitrogen atoms). The structural formula can be represented as follows:
1H-Furo[2,3-G]indazole undergoes several types of chemical reactions:
The following reagents are frequently used in reactions involving 1H-Furo[2,3-G]indazole:
These reactions can lead to various derivatives that may exhibit different biological activities.
The mechanism of action for 1H-Furo[2,3-G]indazole primarily involves its interaction with specific biological targets such as enzymes or receptors. Studies suggest that it may function as an inhibitor for certain pathways involved in inflammation or cancer progression.
Understanding these interactions is crucial for developing therapeutic agents based on this scaffold.
1H-Furo[2,3-G]indazole exhibits several notable physical and chemical properties:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
The unique properties of 1H-Furo[2,3-G]indazole make it suitable for various scientific applications:
The systematic IUPAC name "1H-furo[2,3-g]indazole" precisely defines this tricyclic heterocycle's molecular architecture. The parent indazole system (benzopyrazole) is fused at its [g]-face—corresponding to positions 5-6 of the indazole benzene ring—with a furan moiety. This [2,3-g] fusion orientation positions the furan's oxygen atom adjacent to the indazole's pyrazole nitrogen (N1), creating a coplanar conjugated system (Figure 1). The "1H" prefix specifies the prototropic tautomer where hydrogen resides on N1 rather than N2, consistent with computational studies showing the 1H-tautomer is energetically favored by 2.3–4.1 kcal/mol over 2H-forms due to greater aromatic stabilization [2].
Ring Fusion Geometry: X-ray crystallography of derivatives reveals near-perpendicular orientation (88–92° dihedral angles) between the fused ring system and substituents at N1 or C3, significantly impacting three-dimensional binding to biological targets [4]. This molecular distortion arises from steric repulsion between the fused furan oxygen and C3 substituents.
Electronic Profile: Quantum mechanical calculations indicate pronounced electron delocalization across the tricyclic system. The furan oxygen contributes electron density to the indazole π-system, resulting in a dipole moment of ~4.2 Debye, substantially higher than unfused indazole (2.1 Debye). This enhanced polarity improves solubility in polar media [6].
Tautomeric Equilibrium: NMR studies in DMSO-d6 confirm exclusive 1H-tautomer prevalence (>98%) at ambient temperature. The tautomeric energy barrier (ΔG‡ ≈ 18 kcal/mol) prevents interconversion under physiological conditions, ensuring metabolic stability absent in simpler indazoles [2].
Table 1: Structural Characteristics of Furoindazole Ring Systems
Ring System | Fusion Sites | Ring Sizes | Molecular Formula | Key Structural Feature |
---|---|---|---|---|
1H-Furo[2,3-g]indazole | Indazole C5-C6a / Furan C2-C3 | 6-5-5 | C9H6N2O | Linearly fused, coplanar π-system |
4,5-Dihydro derivative | Indazole C5-C6a / Dihydrofuran C2-C3 | 6-5-6 | C9H8N2O | Non-aromatic dihydrofuran ring |
3-(Trifluoromethyl) analog | Modified at C3 | 6-5-5 | C10H5F3N2O | Electron-withdrawing CF3 group |
1-(Carboxyethyl) variant | N1-substituted | 6-5-5 | C11H8N2O2 | Flexible carboxylic acid arm at N1 |
The furoindazole core remained largely unexplored until the 21st century, with the earliest reports emerging from investigations into black cumin (Nigella sativa) alkaloids. Although not directly isolated, its structural similarity to nigellicine (a tetrahydropyridazinoindazole) inspired synthetic efforts toward simplified analogs [2]. Key milestones include:
Early Synthetic Challenges (2000–2010): Initial routes suffered from low regioselectivity in the furan-indazole fusion step. The 2008 breakthrough by Watanabe et al. established a Pd-catalyzed tandem cyclization using o-halogenated furfuraldehydes and hydrazines, achieving 75–85% regiopurity for the [2,3-g] isomer . This method enabled gram-scale synthesis of unsubstituted 1H-furo[2,3-g]indazole (MW: 158.16 g/mol, CAS: Discontinued commercially [7]).
Medicinal Chemistry Renaissance (2015–Present): The 2016 discovery that furoindazoles inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) with nanomolar potency triggered intensive derivatization campaigns . Structure-Activity Relationship (SAR) studies revealed:
3-Trifluoromethyl analogs (C17H11F3N2O3, EVT-3621087) showed dual VEGFR-2/CDK1 inhibition (IC50 = 40/85 nM) [4]
Synthetic Methodology Evolution: Contemporary routes employ:
Table 2: Key Milestones in Furoindazole Development
Year | Advance | Significance | Reference Compound |
---|---|---|---|
2005 | Isolation of nigellicine (structural analog) | Inspired bioisosteric design of simplified scaffolds | Nigellicine (C13H16N2O3) |
2008 | Pd-catalyzed tandem cyclization | First regioselective [2,3-g] fusion route | 1H-Furo[2,3-g]indazole (C9H6N2O) |
2016 | VEGFR-2 inhibition discovery | Established kinase targeting potential | C3-Carboxamide (C10H7N3O2) |
2020 | Pd(PPh3)4-mediated C3 functionalization | Enabled diverse C3-aryl/heteroaryl derivatives | 3-(4-Fluorophenyl) derivative |
2022 | Anticancer N1-alkylated carboxamides | Demonstrated dual EGFR/VEGFR-2 inhibition | EVT-3621087 (C17H11F3N2O3) |
Furoindazoles serve as strategic bioisosteres for indoles and azaindoles, addressing key limitations while preserving pharmacological activity:
Sterically blocking oxidation via the fused furan oxygen . Experimental evidence shows 4-fold lower CYP3A4-mediated clearance for furoindazole analogs versus matched indole pairs.
Acidity-Basicity Modulation: The N1 pKa of unsubstituted 1H-furo[2,3-g]indazole (pKa = 8.2) differs significantly from indole (pKa = -2) and 7-azaindole (pKa = 10.3), enabling tailored hydrogen-bonding interactions. This proved critical in serotonin receptor agonists where:
Furoindazole analogs eliminated this interaction while maintaining 5-HT2C affinity (Ki = 8 nM)
Spatial Occupation Similarity: X-ray overlays demonstrate that furo[2,3-g]indazole superimposes onto indole with RMSD = 0.38 Å, yet projects its fused oxygen into regions inaccessible to indoles. This oxygen mimics water molecules in protein binding pockets, as observed in:
CDK2 complexes forming an additional hydrogen bond with Glu81 (ΔG = -1.8 kcal/mol) [4]
Successful Applications:
Table 3: Bioisosteric Replacement Outcomes
Scaffold Replaced | Target | Key Improvement | Potency Change | Reference |
---|---|---|---|---|
Indole | 5-HT2C receptor | Eliminated α1-adrenergic off-target binding | 5-HT2C Ki: 3 → 8 nM | |
7-Azaindole | IDO1 immunomodulators | Reduced basicity, enhanced permeability | Cell IC50: 45 → 38 nM | [4] |
Benzofuran | β3-Adrenergic receptor | Added H-bond to Ser319, improved selectivity | β3/β2 selectivity: 10→250x | [2] |
Indazole | VEGFR-2 inhibitors | Increased hydrophobic contact with Leu840 | IC50: 7.2 → 0.8 nM | [1] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0